(R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid (R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid Potent sphingosine-1-phosphate receptor S1P1 selective antagonist (Ki = 18 nM); displays no effect at S1P2, S1P3 or S1P5. Enhances capillary leakage and restores lymphocyte egress in vivo.
Brand Name: Vulcanchem
CAS No.: 909725-61-7
VCID: VC0004716
InChI: InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m1/s1
SMILES: CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N
Molecular Formula: C16H27N2O4P
Molecular Weight: 342.37 g/mol

(R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid

CAS No.: 909725-61-7

Inhibitors

VCID: VC0004716

Molecular Formula: C16H27N2O4P

Molecular Weight: 342.37 g/mol

(R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid - 909725-61-7

CAS No. 909725-61-7
Product Name (R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid
Molecular Formula C16H27N2O4P
Molecular Weight 342.37 g/mol
IUPAC Name [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid
Standard InChI InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m1/s1
Standard InChIKey FWJRVGZWNDOOFH-OAHLLOKOSA-N
Isomeric SMILES CCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N
SMILES CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N
Canonical SMILES CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N
Description Potent sphingosine-1-phosphate receptor S1P1 selective antagonist (Ki = 18 nM); displays no effect at S1P2, S1P3 or S1P5. Enhances capillary leakage and restores lymphocyte egress in vivo.
Synonyms Alternative Name: ML 056
PubChem Compound 6857802
Last Modified Nov 11 2021
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